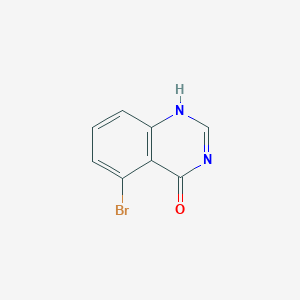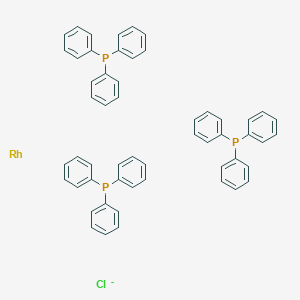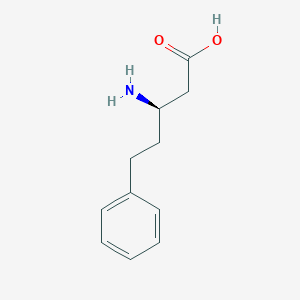
(r)-3-Amino-5-phenylpentanoic acid
Descripción general
Descripción
(R)-3-Amino-5-phenylpentanoic acid is a chiral compound that is structurally related to amino acids, which are the building blocks of proteins. While the provided papers do not directly discuss (R)-3-Amino-5-phenylpentanoic acid, they do provide insights into similar compounds and their synthesis, structure, and reactivity, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of chiral precursors and catalytic systems to ensure the desired stereochemistry. For instance, the synthesis of various 2-amino-5-azolylpentanoic acids, which share a similar backbone to (R)-3-Amino-5-phenylpentanoic acid, was achieved by treating 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with different azoles, followed by deprotection . Additionally, biotransformations using microbial whole-cell catalysts have been employed to synthesize enantiopure 3-arylpentanoic acid derivatives, which suggests that similar biocatalytic methods could potentially be adapted for the synthesis of (R)-3-Amino-5-phenylpentanoic acid .
Molecular Structure Analysis
The molecular structure of amino acid derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the absolute configuration of similar compounds, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid . This technique could be applied to (R)-3-Amino-5-phenylpentanoic acid to confirm its stereochemistry and understand its three-dimensional conformation.
Chemical Reactions Analysis
The reactivity of amino acid derivatives is influenced by their functional groups and stereochemistry. For example, the presence of a beta-vinyl group in 3-arylpentanoic acid derivatives has been shown to affect the efficiency and enantioselectivity of enzymatic transformations . Similarly, the amino and phenyl groups in (R)-3-Amino-5-phenylpentanoic acid would be expected to play a significant role in its chemical behavior, potentially enabling its use as an inhibitor or as a building block in the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. While the papers provided do not directly report on the properties of (R)-3-Amino-5-phenylpentanoic acid, they do discuss properties of structurally related compounds. For instance, the synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids allowed for the assignment of stereochemistry, which is closely related to the physical properties of these compounds . Additionally, the study of inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid for HIV-1 protease inhibition highlights the importance of stereochemistry in the biological activity of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Resolution in Amino Acids
- The L-forms of amino acids similar to (R)-3-Amino-5-phenylpentanoic Acid, such as 2-amino-5-phenylpentanoic acid, are key constituents in AM-toxins. These compounds demonstrate a complex synthesis and resolution process, highlighting their intricate chemical nature and potential applications in chemical studies (Shimohigashi, Lee, & Izumiya, 1976).
HIV-1 Protease Inhibition
- Compounds containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid, closely related to (R)-3-Amino-5-phenylpentanoic Acid, have been studied for their inhibitory effects on HIV-1 protease. This underscores the significance of such compounds in antiviral research (Raju & Deshpande, 1991).
Enantioseparation and Chiral Analysis
- Enantioseparation of 3-hydroxycarboxylic acids, including 3-hydroxy-5-phenylpentanoic acid, a close analog of (R)-3-Amino-5-phenylpentanoic Acid, has been achieved using specific resolving agents. This has implications in stereochemical studies and could be vital in pharmaceutical research (Chandrasekaran et al., 2022).
Pharmaceutical and Medicinal Chemistry
- The compound 4-amino-5-fluoro-3-phenylpentanoic acid, which shares structural similarities with (R)-3-Amino-5-phenylpentanoic Acid, has been investigated as an inhibitor for gamma-aminobutyric acid (GABA) aminotransferase. This highlights potential applications in the development of neurological disorder treatments (Silverman & Nanavati, 1990).
Thromboxane A2 Synthetase Inhibition
- Studies on compounds structurally related to (R)-3-Amino-5-phenylpentanoic Acid have shown potential in inhibiting thromboxane A2 synthetase. This suggests possible applications in cardiovascular disease treatment (Clerck et al., 1989).
Propiedades
IUPAC Name |
(3R)-3-amino-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJYCYZKUNRKFP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-Amino-5-phenylpentanoic acid | |
CAS RN |
147228-37-3 | |
| Record name | 147228-37-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




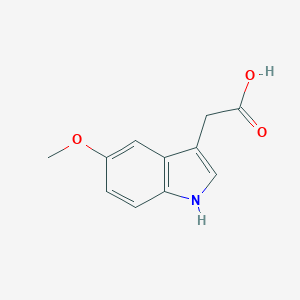



![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)

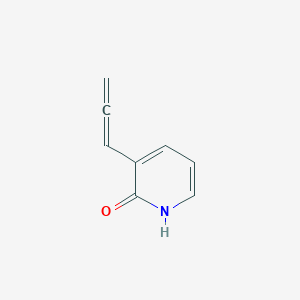
![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)
![1H-Pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B133836.png)
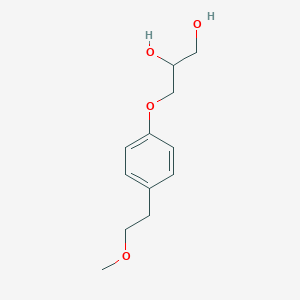
![(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline](/img/structure/B133845.png)
